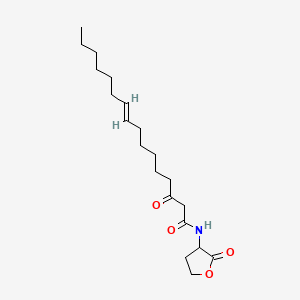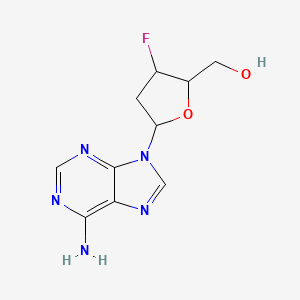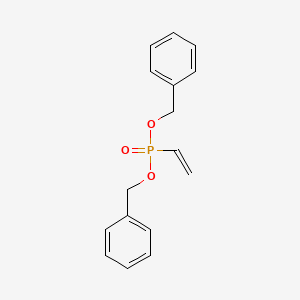![molecular formula C47H28N4O B12289295 [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is notable for its unique structural features, which include a spiro[fluorene-9,9’-xanthene] core and a triazine moiety. These structural elements contribute to its exceptional photophysical properties, making it a valuable component in various high-performance electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and the subsequent attachment of the triazine moiety. One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction is carried out under mild conditions using palladium catalysts and base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique photophysical properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of high-performance organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- exerts its effects is primarily related to its electronic structure. The spiro[fluorene-9,9’-xanthene] core provides a rigid and stable framework, while the triazine moiety contributes to its electron-accepting properties. These features enable efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Shares the spiro core but lacks the triazine moiety.
Spirobifluorene: Another spiro compound with similar photophysical properties but different structural features.
Triazine-based Compounds: Compounds with triazine moieties but different core structures
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- lies in its combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination imparts exceptional photophysical properties, including high thermal stability, efficient charge transport, and strong light emission, making it superior to many other similar compounds .
Properties
Molecular Formula |
C47H28N4O |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H |
InChI Key |
XVICLHDTRQYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


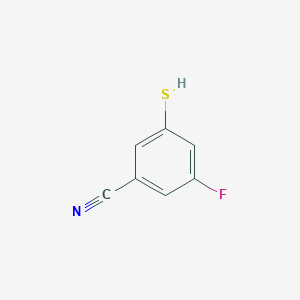
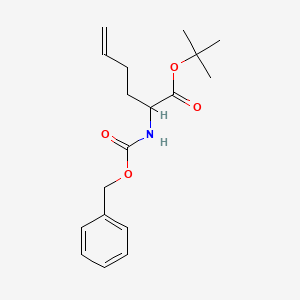

![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
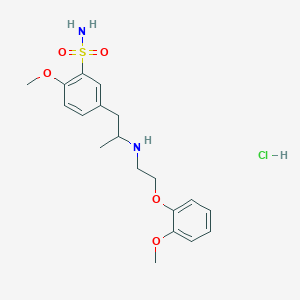
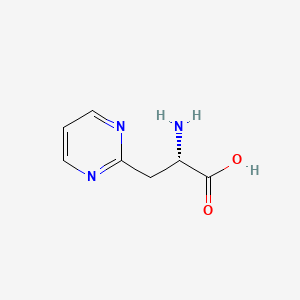
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
